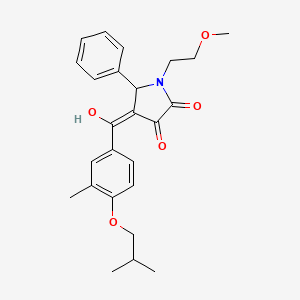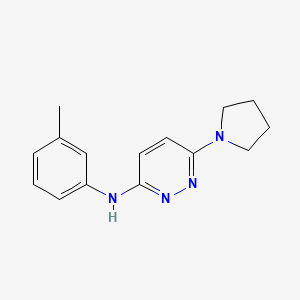![molecular formula C15H22ClN3O B5490288 N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea](/img/structure/B5490288.png)
N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea, also known as NPC-15437, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NPC-15437 belongs to the class of urea derivatives and has a molecular weight of 337.88 g/mol.
作用機序
The mechanism of action of N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea is not fully understood. However, it has been proposed that N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea acts by inhibiting the activity of certain enzymes, such as tyrosine kinases and proteasomes, which are involved in cell growth and survival. N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to have various biochemical and physiological effects. In cancer research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to induce apoptosis and inhibit cell growth by downregulating the expression of certain genes involved in cell proliferation. In diabetes research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to improve glucose tolerance and insulin sensitivity by increasing the expression of glucose transporter proteins and enhancing insulin signaling. In neurodegenerative disorder research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to protect against oxidative stress and improve cognitive function by reducing the production of reactive oxygen species and enhancing mitochondrial function.
実験室実験の利点と制限
The advantages of using N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea in lab experiments include its synthetic accessibility, high purity, and well-characterized chemical properties. N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea can also be easily modified to generate new derivatives with potentially improved therapeutic properties. However, the limitations of using N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea research. One potential direction is to investigate the therapeutic potential of N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea in other diseases, such as cardiovascular diseases and inflammatory disorders. Another potential direction is to develop new derivatives of N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea with improved pharmacological properties, such as increased solubility and reduced toxicity. Furthermore, the exact mechanism of action of N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea needs to be further elucidated to fully understand its therapeutic potential.
合成法
N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with ethyl carbamate to form N-(4-chlorophenyl) carbamate. The intermediate is then reacted with 1-methyl-4-piperidone to form N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea. The final product can be purified through recrystallization or chromatography.
科学的研究の応用
N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to inhibit the growth of breast cancer cells and induce apoptosis. In diabetes research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to protect against oxidative stress and improve cognitive function.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(1-methylpiperidin-4-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-19-10-7-12(8-11-19)6-9-17-15(20)18-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQMXBYXWVRCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[2-(1-methylpiperidin-4-yl)ethyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5490233.png)


![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5490243.png)
![3,4,5-trimethoxy-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide](/img/structure/B5490251.png)
![1-[(dimethylamino)sulfonyl]-N-(2-phenoxyethyl)-4-piperidinecarboxamide](/img/structure/B5490255.png)
![N-{1-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B5490258.png)
![1-(2,4-dimethoxyphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5490259.png)
![2-(2-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5490265.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5490270.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(3-methyl-2-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5490273.png)
![2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5490275.png)

![ethyl 2'-amino-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B5490296.png)